1-Ethoxy-2-ethynyl-3-fluorobenzene
Description
1-Ethoxy-2-ethynyl-3-fluorobenzene is a substituted aromatic compound featuring an ethoxy group (-OCH₂CH₃) at the 1-position, an ethynyl group (-C≡CH) at the 2-position, and a fluorine atom at the 3-position of the benzene ring. This unique arrangement of substituents confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The ethoxy group acts as an electron donor via resonance, while the ethynyl and fluorine groups exert electron-withdrawing effects, creating a polarized aromatic system that influences reactivity in substitution and coupling reactions .
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-ethoxy-2-ethynyl-3-fluorobenzene |
InChI |
InChI=1S/C10H9FO/c1-3-8-9(11)6-5-7-10(8)12-4-2/h1,5-7H,4H2,2H3 |
InChI Key |
GEADKCNVLLSIOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-ethynyl-3-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethynyl-3-fluorobenzene and ethanol.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-ethynyl-3-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The ethynyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium amide or organolithium compounds are employed under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Substituted Derivatives: Various substituted derivatives can be formed depending on the reaction conditions and reagents used.
Oxidized and Reduced Products: Oxidation and reduction reactions yield different products, such as alcohols, ketones, or alkanes.
Scientific Research Applications
1-Ethoxy-2-ethynyl-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-ethynyl-3-fluorobenzene involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene
Key Differences :
- Substituent Variation : Replaces the ethoxy group with a trimethylsilyl (TMS)-protected ethynyl group.
- Electronic Effects : The TMS group enhances stability by reducing the reactivity of the ethynyl moiety, whereas the ethoxy group in the target compound increases electron density on the ring.
- Molecular Weight : Higher molecular weight (222.33 g/mol) compared to the target compound due to the bulky TMS group .
- Applications: The TMS group is often used as a protective strategy in Sonogashira couplings, whereas the ethoxy group in the target compound may direct electrophilic aromatic substitution.
| Property | 1-Ethoxy-2-ethynyl-3-fluorobenzene | 1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene |
|---|---|---|
| Substituents | -OCH₂CH₃, -C≡CH, -F | -C≡C-Si(CH₃)₃, -F |
| Molecular Weight (g/mol) | ~168.16 (estimated) | 222.33 |
| Reactivity | Polarized ring, electrophilic sites | Stabilized ethynyl, less reactive |
1,2-Dimethoxy-5-ethoxy-3-fluorobenzene
Key Differences :
- Substituent Pattern : Contains two methoxy groups and one ethoxy group, compared to the single ethoxy and ethynyl groups in the target compound.
- Electronic Effects : Multiple electron-donating alkoxy groups increase ring electron density, favoring electrophilic substitution at positions ortho/para to the substituents. In contrast, the ethynyl group in the target compound withdraws electrons, directing reactions to meta positions .
- Synthetic Routes: Likely synthesized via sequential Williamson etherifications, whereas the target compound may require Sonogashira coupling for ethynyl introduction.
| Property | This compound | 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene |
|---|---|---|
| Substituents | -OCH₂CH₃, -C≡CH, -F | -OCH₃ (×2), -OCH₂CH₃, -F |
| Electronic Profile | Electron-withdrawing (ethynyl, F) | Electron-donating (alkoxy groups) |
| Reactivity | Meta-directing | Ortho/para-directing |
1-(1-Ethynylcyclopropyl)-4-methoxybenzene
Key Differences :
- Structural Features : Ethynyl group is part of a strained cyclopropyl ring, unlike the linear ethynyl group in the target compound.
- Safety Profile: Combustion releases toxic fumes (e.g., carbon monoxide), a hazard shared with the target compound due to the ethynyl group .
| Property | This compound | 1-(1-Ethynylcyclopropyl)-4-methoxybenzene |
|---|---|---|
| Substituents | -OCH₂CH₃, -C≡CH, -F | -C≡C-C₃H₆ (cyclopropyl), -OCH₃ |
| Stability | Moderate (linear ethynyl) | Lower (strained cyclopropane) |
| Combustion Hazards | Toxic fumes (CO, HF) | Toxic fumes (CO) |
Ethyl 5-bromo-2-fluorobenzoate
Key Differences :
- Functional Groups : Contains an ester (-COOEt) and bromine instead of ethynyl and ethoxy groups.
- Reactivity: Bromine facilitates nucleophilic aromatic substitution, whereas the ethynyl group in the target compound enables coupling reactions (e.g., Sonogashira).
- Applications : More suited for halogen-exchange reactions, unlike the target compound’s utility in alkynylation .
Biological Activity
1-Ethoxy-2-ethynyl-3-fluorobenzene is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H11F
- Molecular Weight : 178.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Research indicates that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to tumor growth and survival. The compound has shown NAE (Nedd8 activating enzyme) inhibitory action, which plays a crucial role in regulating protein degradation pathways that are often exploited by cancer cells .
Antitumor Activity
Studies have demonstrated that this compound exhibits significant antitumor activity. It has been shown to inhibit the growth of various tumor cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism involves the accumulation of CRL (Cullin-RING ligase) substrate proteins due to NAE inhibition, leading to disrupted cellular signaling and increased apoptosis in cancer cells .
Study 1: Inhibition of Tumor Cell Growth
A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound reduced cell viability significantly in a dose-dependent manner. The IC50 values for different cell lines were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 5.4 |
| HeLa (Cervical) | 4.8 |
| A549 (Lung) | 6.0 |
The study concluded that the compound's ability to inhibit cell proliferation was linked to its NAE inhibitory properties, which led to increased levels of pro-apoptotic factors .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism behind the antitumor effects of this compound. The study employed Western blot analysis to assess changes in protein expression levels associated with apoptosis and cell cycle regulation. Key findings included:
- Increased levels of p21 and p27 proteins, indicating cell cycle arrest.
- Elevated cleaved caspase-3 levels, confirming apoptosis induction.
These findings support the hypothesis that the compound's biological activity is mediated through its impact on critical regulatory proteins involved in cell cycle progression and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
